N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
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Overview
Description
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of oxazolidinone and oxalamide functional groups, along with a bromophenyl sulfonyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The bromophenyl sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the coupling of the oxazolidinone intermediate with phenethyloxalamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide
- N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
Uniqueness
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromophenyl sulfonyl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c21-16-6-8-17(9-7-16)30(27,28)24-12-13-29-18(24)14-23-20(26)19(25)22-11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFCIPQVRQJVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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